molecular formula C6H12O3 B3029276 (-)-Methyl (R)-3-hydroxyvalerate CAS No. 60793-22-8

(-)-Methyl (R)-3-hydroxyvalerate

Cat. No.: B3029276
CAS No.: 60793-22-8
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-RXMQYKEDSA-N
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Description

(-)-Methyl ®-3-hydroxyvalerate: is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Scientific Research Applications

Chemistry:

    Building Block: (-)-Methyl ®-3-hydroxyvalerate is used as a building block in organic synthesis for the preparation of more complex molecules.

    Chiral Synthesis: It serves as a chiral intermediate in the synthesis of enantiomerically pure compounds.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

    Biochemical Studies: It is used in studies related to enzyme specificity and chiral recognition.

Industry:

    Flavor and Fragrance: (-)-Methyl ®-3-hydroxyvalerate is used in the formulation of flavors and fragrances due to its pleasant odor.

    Polymer Synthesis: It is employed in the synthesis of biodegradable polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare (-)-Methyl ®-3-hydroxyvalerate is through the esterification of ®-3-hydroxyvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Asymmetric Synthesis: Another approach involves the asymmetric reduction of a precursor ketone using chiral catalysts or reagents to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of (-)-Methyl ®-3-hydroxyvalerate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing enzymes such as lipases can be utilized for more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Methyl ®-3-hydroxyvalerate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Ester groups in (-)-Methyl ®-3-hydroxyvalerate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: ®-3-oxovaleric acid or ®-3-hydroxyvaleric acid.

    Reduction: ®-3-hydroxyvaleric alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (-)-Methyl ®-3-hydroxyvalerate largely depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biological pathways. For instance, as a chiral molecule, it can fit into enzyme active sites in a specific orientation, affecting enzyme activity and catalysis.

Comparison with Similar Compounds

    Methyl (S)-3-hydroxyvalerate: The enantiomer of (-)-Methyl ®-3-hydroxyvalerate, differing in the spatial arrangement of atoms.

    Ethyl ®-3-hydroxyvalerate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl ®-2-hydroxyvalerate: Similar structure but with the hydroxyl group on the second carbon instead of the third.

Uniqueness:

    Chirality: The specific ®-configuration of (-)-Methyl ®-3-hydroxyvalerate makes it unique in terms of its interaction with chiral environments, such as enzyme active sites.

    Functional Group Position: The position of the hydroxyl group on the third carbon distinguishes it from other hydroxyvalerates, influencing its reactivity and applications.

Properties

IUPAC Name

methyl (3R)-3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472999
Record name (-)-Methyl (R)-3-hydroxyvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60793-22-8
Record name (-)-Methyl (R)-3-hydroxyvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
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RuCl2
Quantity
60 mg
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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